molecular formula C15H12O4 B10848293 Demethylmedicarpin

Demethylmedicarpin

Cat. No.: B10848293
M. Wt: 256.25 g/mol
InChI Key: ODMIEGVTNZNSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylmedicarpin, also known as 3,9-dihydroxypterocarpan, is a naturally occurring pterocarpan compound. It is derived from medicarpin, a phytoalexin found in various leguminous plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethylmedicarpin can be synthesized from medicarpin through a demethylation process. The conversion involves the use of specific fungal species such as Colletotrichum coccodes, which metabolizes medicarpin to produce this compound . The reaction conditions typically involve growing the fungal cultures in a medicarpin-amended medium for a specified duration, followed by extraction and purification of the product.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the process would likely involve optimizing the fungal fermentation conditions to maximize yield. This could include controlling parameters such as temperature, pH, and nutrient availability to enhance the efficiency of the conversion process.

Chemical Reactions Analysis

Types of Reactions: Demethylmedicarpin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms of pterocarpans.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized pterocarpans.

    Reduction: Reduced pterocarpans.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

Demethylmedicarpin has several scientific research applications:

Mechanism of Action

The antifungal activity of demethylmedicarpin is primarily due to its ability to inhibit the growth of fungal pathogens. It interferes with the metabolic processes of the fungi, leading to reduced germination and growth of fungal spores. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cell membrane integrity and interfere with essential enzymatic functions .

Comparison with Similar Compounds

    Medicarpin: The parent compound from which demethylmedicarpin is derived.

    Maackiain: Another pterocarpan with similar antifungal properties.

    Homopterocarpin: A dimethoxylated derivative of pterocarpan.

Comparison:

    Medicarpin vs. This compound: this compound is more hydrophilic due to the presence of two hydroxyl groups compared to the methoxy group in medicarpin. This difference in polarity can affect their solubility and biological activity.

    Maackiain vs. This compound: Both compounds exhibit antifungal activity, but their structural differences may lead to variations in their effectiveness against different fungal species.

    Homopterocarpin vs. This compound: Homopterocarpin has two methoxy groups, making it more hydrophobic compared to this compound. .

Properties

IUPAC Name

6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMIEGVTNZNSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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